molecular formula C12H15ClN4O2S B1223084 2H-1,2,4-Benzothiadiazine, 7-chloro-3-(4-methyl-1-piperazinyl)-, 1,1-dioxide CAS No. 59943-31-6

2H-1,2,4-Benzothiadiazine, 7-chloro-3-(4-methyl-1-piperazinyl)-, 1,1-dioxide

Cat. No. B1223084
CAS RN: 59943-31-6
M. Wt: 314.79 g/mol
InChI Key: JPZVJONKWYICFB-UHFFFAOYSA-N
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Description

The compound “2H-1,2,4-Benzothiadiazine, 7-chloro-3-(4-methyl-1-piperazinyl)-, 1,1-dioxide” is also known as "7-Chloro-3-(4-methyl-1-piperazinyl)-2H-1,2,4-benzothiadiazine-1,1-dioxide" . It is a chemical compound with the molecular formula C12H15ClN4O2S .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 314.791 Da, and the mono-isotopic mass is 314.060425 Da .

properties

IUPAC Name

7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZVJONKWYICFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208653
Record name DU 717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine, 7-chloro-3-(4-methyl-1-piperazinyl)-, 1,1-dioxide

CAS RN

59943-31-6
Record name DU 717
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC292806
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DU 717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30208653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DU-717
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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